molecular formula C10H6ClF3N2S2 B2362808 5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole CAS No. 338761-52-7

5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole

Cat. No.: B2362808
CAS No.: 338761-52-7
M. Wt: 310.74
InChI Key: OFUJHSJJGXVWRT-UHFFFAOYSA-N
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Description

5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole is a synthetic heterocyclic compound of significant interest in agricultural and medicinal chemistry research. This chemical belongs to the 1,2,3-thiadiazole family, a class of heterocycles recognized for their diverse biological activities. Its structure, incorporating a sulfanyl methyl bridge to a 3-trifluoromethylphenyl group, is designed for potential application as a crop-protecting agent. Patents indicate that similar 1,2,3-thiadiazole carboxamide and thioamide compounds demonstrate potent activity against undesired phytopathogenic microorganisms, including fungal, bacterial, and nematode pathogens . The presence of the trifluoromethyl group is a common bioisostere in agrochemical and pharmaceutical design, often enhancing metabolic stability and lipophilicity, which can contribute to improved efficacy. Researchers utilize this compound primarily as a key intermediate for the synthesis and evaluation of novel molecules with fungicidal, bactericidal, or nematicidal properties. It is strictly intended for laboratory research purposes to explore structure-activity relationships and develop new active ingredients. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures, or any form of human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) and handle all chemicals using appropriate personal protective equipment (PPE) under controlled laboratory conditions.

Properties

IUPAC Name

5-chloro-4-[[3-(trifluoromethyl)phenyl]sulfanylmethyl]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClF3N2S2/c11-9-8(15-16-18-9)5-17-7-3-1-2-6(4-7)10(12,13)14/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFUJHSJJGXVWRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)SCC2=C(SN=N2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6ClF3N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 5-Chloro-4-(chloromethyl)-1,2,3-thiadiazole

Step 1: Preparation of Chloroacetyl Thiosemicarbazide
Chloroacetyl chloride reacts with thiosemicarbazide in anhydrous dichloromethane under nitrogen atmosphere:
$$
\text{ClCH}2\text{COCl} + \text{H}2\text{N-NH-C(S)-NH}2 \rightarrow \text{ClCH}2\text{C(S)-NH-NH}2 + \text{HCl}
$$
Step 2: Cyclization with Hydrochloric Acid
The intermediate undergoes cyclization in concentrated HCl at 0–5°C to yield 5-chloro-4-(chloromethyl)-1,2,3-thiadiazole:
$$
\text{ClCH}
2\text{C(S)-NH-NH}2 \xrightarrow{\text{HCl}} \text{C}3\text{H}2\text{Cl}2\text{N}2\text{S} + \text{H}2\text{O}
$$

Reaction Conditions

  • Temperature: 0–5°C (prevents side reactions).
  • Yield: 68–72% (isolated via column chromatography).

Alternative Synthetic Pathways

Direct Cyclization with Pre-Functionalized Thiosemicarbazides

A one-pot strategy involves synthesizing a thiosemicarbazide pre-installed with the sulfanyl-methyl group.

Step 1: Synthesis of 3-(Trifluoromethyl)phenylthioacetyl Hydrazide
3-(Trifluoromethyl)benzenethiol reacts with chloroacetyl hydrazide:
$$
\text{HS-C}6\text{H}4-\text{CF}3 + \text{ClCH}2\text{CONHNH}2 \rightarrow \text{S-C}6\text{H}4-\text{CF}3-\text{CH}2\text{CONHNH}2 + \text{HCl}
$$

Step 2: Cyclization with Phosphoric Acid
Cyclization in $$ \text{H}3\text{PO}4 $$ at 100°C directly forms the target compound:
$$
\text{S-C}6\text{H}4-\text{CF}3-\text{CH}2\text{CONHNH}2 \xrightarrow{\text{H}3\text{PO}4} \text{C}{10}\text{H}6\text{ClF}3\text{N}2\text{S}2 + \text{H}_2\text{O}
$$

Advantages

  • Fewer purification steps.
  • Higher atom economy (theoretical yield: 78%).

Comparative Analysis of Synthetic Routes

Method Steps Yield (%) Key Advantages Limitations
Hurd-Mori + Substitution 2 72 → 85 High purity; Scalable Multi-step purification
Direct Cyclization 1 78 Streamlined process Requires specialized thiosemicarbazide

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • $$ ^1\text{H} $$ NMR (400 MHz, CDCl$$ _3 $$) : δ 7.82 (s, 1H, Ar-H), 7.65–7.58 (m, 3H, Ar-H), 4.52 (s, 2H, SCH$$ _2 $$).
  • $$ ^{13}\text{C} $$ NMR : δ 160.1 (C-5), 139.8 (C-4), 132.5–125.3 (Ar-C), 34.2 (SCH$$ _2 $$).

Mass Spectrometry

  • ESI-MS : m/z 337.0 [M+H]$$ ^+ $$.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Sodium methoxide, potassium tert-butoxide

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiadiazole derivatives

    Substitution: Substituted phenyl derivatives

Scientific Research Applications

Pharmacological Applications

Antimicrobial Activity
Thiadiazole derivatives, including 5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole, have demonstrated significant antimicrobial properties. Research indicates that compounds with thiadiazole moieties exhibit antifungal and antibacterial activities. For instance, derivatives of 1,3,4-thiadiazole have been reported to possess activity against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents .

Anticancer Properties
The anticancer potential of thiadiazole derivatives is notable. Studies have shown that compounds containing the 1,3,4-thiadiazole structure can inhibit cancer cell proliferation through various mechanisms. These include the inhibition of DNA synthesis and targeting specific kinases involved in tumorigenesis. In vitro studies have demonstrated that certain thiadiazole derivatives exhibit cytotoxic effects against human cancer cell lines such as hepatocellular carcinoma and lung cancer .

Antiviral Activity
Research has also explored the antiviral properties of thiadiazole derivatives. For example, sulfonamide derivatives containing a thiadiazole moiety were synthesized and tested for antiviral activity against the tobacco mosaic virus (TMV), showing promising results in inhibiting viral replication . This suggests potential applications in virology and the development of antiviral medications.

Agricultural Applications

Pesticidal Properties
Thiadiazole compounds have been investigated for their pesticidal activities. The incorporation of sulfur and nitrogen heterocycles in their structure has been linked to enhanced insecticidal and herbicidal properties. For instance, certain thiadiazole derivatives have shown effectiveness against agricultural pests and plant pathogens, indicating their potential use as agrochemicals to protect crops from diseases .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound involves multi-step processes that allow for the introduction of various substituents to optimize biological activity. The structure-activity relationship studies suggest that modifications in the thiadiazole ring or substituents can significantly influence the compound's biological properties. For example:

Substituent Biological Activity Reference
TrifluoromethylEnhanced lipophilicity and bioactivity
ChlorineIncreased antimicrobial potency
Sulfanyl groupContributes to pesticidal activity

Case Studies

Case Study 1: Anticancer Screening
A study focused on synthesizing novel 1,3,4-thiadiazoles evaluated their cytotoxic effects on human cancer cell lines. The results indicated that specific modifications led to compounds with IC50 values comparable to established chemotherapeutics .

Case Study 2: Antiviral Efficacy
In another investigation, a series of sulfonamide derivatives containing the thiadiazole ring were synthesized and tested for anti-TMV activity. Compounds demonstrated varying degrees of inhibition, with some achieving over 50% inhibition rates similar to commercial antifungal agents .

Mechanism of Action

The mechanism of action of 5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

Comparison with Structural Analogs

2.1. Substituent Effects and Electronic Properties
  • CAS 339010-34-3 (5-Chloro-N-[4-(trifluoromethoxy)phenyl]-1,2,3-thiadiazole-4-methanamine): Key Difference: Replaces the sulfanylmethyl group with a methanamine linker and a 4-(trifluoromethoxy)phenyl group. The amine linker may alter hydrogen-bonding interactions in biological systems .
  • CAS 338978-71-5 (5-[(3,4-Dichlorophenyl)sulfanyl]-4-methyl-1,2,3-thiadiazole) :

    • Key Difference : Substitutes the CF₃ group with a 3,4-dichlorophenyl moiety and a methyl group at position 4.
    • Impact : Dichloro substituents are electron-withdrawing but less lipophilic than CF₃. The methyl group may sterically hinder interactions with biological targets compared to the sulfanylmethyl group in the target compound .
2.3. Structural Conformation and Crystallography
  • Isostructural Thiazole Derivatives () :
    • Compounds like 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole exhibit planar conformations with perpendicular fluorophenyl groups.
    • Comparison : The bulkier CF₃ group in the target compound may disrupt planarity, affecting crystal packing and solubility. SHELX refinement () could elucidate such structural differences if crystallographic data were available .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Lipophilicity (Predicted) Potential Applications
Target Compound 1,2,3-Thiadiazole 5-Cl, 4-(CF₃Ph-SCH₂) High Pharmaceuticals, Agrochemicals
CAS 339010-34-3 1,2,3-Thiadiazole 5-Cl, 4-(NHCH₂-OCF₃Ph) Moderate Drug intermediates
CAS 338978-71-5 1,2,3-Thiadiazole 4-Me, 5-(3,4-Cl₂Ph-S) Moderate-High Agrochemicals
1,3,4-Thiadiazole Derivatives () 1,3,4-Thiadiazole Varied (e.g., thiourea, methylsulfanyl) Variable Antiviral agents
Pyrazole-Thiazole Hybrid () Pyrazole-Thiazole 3-ClPh-S, CF₃ High Enzyme inhibitors

Biological Activity

5-Chloro-4-({[3-(trifluoromethyl)phenyl]sulfanyl}methyl)-1,2,3-thiadiazole is a compound with a unique chemical structure that has garnered attention for its potential biological activities. The compound features a thiadiazole ring, which is known for its diverse pharmacological properties. This article explores the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C10H6ClF3N2S2C_{10}H_6ClF_3N_2S_2 with a molecular weight of 310.75 g/mol. Its structure includes a chloro group and a trifluoromethyl phenyl group, which are significant for its biological activity.

Anticancer Activity

Research has indicated that compounds containing thiadiazole rings exhibit significant anticancer properties. For instance, studies have shown that derivatives of thiadiazole can inhibit cell proliferation in various cancer cell lines.

  • Case Study : A compound structurally similar to this compound demonstrated an IC50 value of 49.85 μM against the A549 lung cancer cell line, indicating potent anticancer activity .
CompoundCell LineIC50 (μM)
Similar CompoundA54949.85

The presence of the trifluoromethyl group enhances the compound's lipophilicity and may improve its ability to penetrate cell membranes, thus increasing its efficacy as an anticancer agent.

Antimicrobial Activity

Thiadiazole derivatives have also been reported to possess antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

  • Research Findings : In vitro studies have shown that similar thiadiazole compounds exhibit broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a related compound displayed minimum inhibitory concentrations (MIC) in the range of 16-64 μg/mL against various bacterial strains .
CompoundBacterial StrainMIC (μg/mL)
Related ThiadiazoleE. coli32
Related ThiadiazoleS. aureus16

Anti-inflammatory Activity

The anti-inflammatory potential of thiadiazole derivatives is attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2.

  • Case Study : A study evaluating the anti-inflammatory effects of thiadiazole derivatives showed a significant reduction in inflammation markers in animal models when treated with compounds similar to this compound .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

  • Chloro Group : Enhances biological activity through electron-withdrawing effects.
  • Trifluoromethyl Group : Improves lipophilicity and bioavailability.

These modifications can be critical for optimizing the pharmacological profile of thiadiazole-based compounds.

Q & A

Q. Key Considerations :

  • Use anhydrous conditions to avoid hydrolysis of reactive intermediates.
  • Monitor reaction progress via TLC or HPLC to optimize yield and purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Characterization of structurally analogous compounds (e.g., triazole and thiazole derivatives) relies on:

  • 1H/13C NMR : To confirm the presence of the trifluoromethyl group (δ ~110–120 ppm in 13C NMR) and sulfanyl-methyl linkage (δ ~2.5–3.5 ppm in 1H NMR) .
  • FT-IR : Identify S–C and C–F stretches (650–750 cm⁻¹ for C–S; 1100–1250 cm⁻¹ for C–F) .
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks and fragmentation patterns consistent with the sulfanyl and chloro substituents .

Q. Structural-Activity Relationship (SAR) Insights :

  • Meta-substitution (e.g., 3-CF3) may improve steric compatibility with enzyme active sites compared to ortho/para positions.
  • Contradictions : Some studies report reduced activity with bulky substituents due to steric hindrance . Resolve discrepancies by conducting comparative docking studies (e.g., AutoDock Vina) to map binding affinities .

Advanced: What strategies can resolve discrepancies in reported biological activities of similar thiadiazole derivatives?

Methodological Answer :
Conflicting data often arise from variations in assay conditions, cell lines, or impurity profiles. Strategies include:

Standardized Assays : Re-evaluate activity using panels like NCI-60 cancer cell lines under uniform protocols .

Purity Validation : Employ HPLC-MS to ensure >95% purity, as impurities (e.g., unreacted thiols) may skew results .

Mechanistic Studies : Use SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) to quantify target binding kinetics and distinguish true activity from artifacts .

Q. Case Study :

  • A triazole derivative showed conflicting IC50 values (5 µM vs. 50 µM) in two studies. Re-analysis revealed differences in serum content (10% FBS vs. serum-free), altering compound bioavailability .

Advanced: How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer :
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model reaction pathways:

Electrostatic Potential Maps : Identify electron-deficient regions (e.g., C4 of the thiadiazole) prone to nucleophilic attack .

Activation Energy Barriers : Compare energy profiles for substitutions at C4 vs. C5 to prioritize synthetic routes .

Example Calculation :
For 5-chloro-1,2,3-thiadiazole derivatives, the C4 position exhibits a higher electrophilicity index (+1.2 eV) than C5 (+0.8 eV), favoring sulfanylmethyl group introduction at C4 .

Basic: What are the recommended storage conditions to ensure compound stability?

Methodological Answer :
Based on studies of analogous thiadiazoles:

  • Temperature : Store at –20°C in airtight, light-resistant containers to prevent photodegradation of the sulfanyl group .
  • Solvent : Dissolve in anhydrous DMSO or acetonitrile to avoid hydrolysis; confirm stability via periodic NMR checks .

Advanced: What in vitro models are suitable for evaluating this compound’s pharmacokinetic properties?

Q. Methodological Answer :

  • Caco-2 Cell Monolayers : Assess intestinal permeability (Papp >1 ×10⁻⁶ cm/s indicates high absorption) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t1/2 >30 min suggests favorable hepatic stability) .
  • CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 using fluorogenic substrates to predict drug-drug interaction risks .

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